molecular formula C3H6N2O3 B1455541 Methyl amino(hydroxyimino)acetate CAS No. 865706-98-5

Methyl amino(hydroxyimino)acetate

Cat. No. B1455541
CAS RN: 865706-98-5
M. Wt: 118.09 g/mol
InChI Key: MCOACEFOXULRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl amino(hydroxyimino)acetate” is a chemical compound with the molecular formula C3H6N2O3 and a molecular weight of 118.09 . It is not intended for human or veterinary use and is used for research purposes only.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 118.09 . It is stored in a freezer . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the search results.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Methyl amino(hydroxyimino)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of Thyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, an important intermediate for cephalosporins, offering an optimized reaction condition with a total yield of up to 56.2% (Zhang Hui-xin, 2006). Another application is in the preparation of optically active 1H-imidazole 3-oxides as chiral units derived from amino acid esters, showcasing its versatility in synthesizing complex organic molecules (M. Jasiński et al., 2008).

Peptide Coupling Additive

A novel Oxyma derivative, showcasing exceptional properties as a peptide-coupling additive for peptide-forming reactions in water, indicates the compound's significant role in facilitating peptide synthesis without racemization, thus improving yield and purity in peptide-based research (Qinghui Wang et al., 2012).

Synthesis of Amino Acid Derivatives

This compound contributes to the synthesis of a wide range of amino acid derivatives. For instance, it aids in the conversion of hydroxyproline "customizable" units into new amino acids with various N-alkyl substituents, demonstrating its utility in producing valuable N-methyl amino acids and N,O-acetals for further applications in peptide extension or conjugation (C. Saavedra et al., 2019).

Antifungal and Fungicidal Applications

Research has shown that derivatives of this compound exhibit potent fungicidal activity against various pathogens, underscoring its potential in developing new antifungal agents. A study on the synthesis and antifungal activities of (E)-alpha-(methoxyimino)benzeneacetate derivatives containing a 1,3,5-substituted pyrazole ring highlights its efficacy against several fungal species (Yan Li et al., 2006).

Advanced Material Synthesis

The compound is also pivotal in the creation of advanced materials, as evidenced by the synthesis of various metal complexes with novel Schiff base ligands derived from amino acids, demonstrating its versatility in materials science for potential applications in catalysis and functional materials (Baris Kurt et al., 2020).

properties

IUPAC Name

methyl (2Z)-2-amino-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-8-3(6)2(4)5-7/h7H,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOACEFOXULRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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